Depressoside

Description

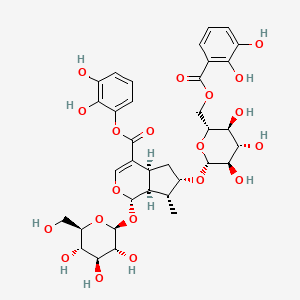

Structure

2D Structure

Properties

CAS No. |

96935-16-9 |

|---|---|

Molecular Formula |

C35H42O20 |

Molecular Weight |

782.7 g/mol |

IUPAC Name |

(2,3-dihydroxyphenyl) (1S,4aS,6S,7R,7aS)-6-[(2R,3R,4S,5S,6R)-6-[(2,3-dihydroxybenzoyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C35H42O20/c1-12-19(52-34-29(45)28(44)26(42)21(54-34)11-49-31(47)13-4-2-5-16(37)23(13)39)8-14-15(32(48)51-18-7-3-6-17(38)24(18)40)10-50-33(22(12)14)55-35-30(46)27(43)25(41)20(9-36)53-35/h2-7,10,12,14,19-22,25-30,33-46H,8-9,11H2,1H3/t12-,14+,19-,20+,21+,22+,25+,26+,27-,28-,29+,30+,33-,34+,35-/m0/s1 |

InChI Key |

FQFLPXQDVYDGMN-ZJZBFNCMSA-N |

SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC3=CC=CC(=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C6=C(C(=CC=C6)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC3=CC=CC(=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=C(C(=CC=C6)O)O)O)O)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC3=CC=CC(=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C6=C(C(=CC=C6)O)O)O)O)O |

Synonyms |

depressoside |

Origin of Product |

United States |

Ii. Occurrence, Isolation, and Chromatographic Methodologies of Depressoside

Botanical Sources and Distribution of Depressoside in Plant Genera

This compound, an iridoid glucoside, is primarily found within the Gentiana genus, a group of plants known for their diverse phytochemical profiles, including a significant presence of iridoid glycosides. However, it is crucial to distinguish this iridoid glucoside from a series of cycloartane (B1207475) triterpene glycosides also named "depressosides" (A-F) found in Corchorus depressus.

This compound-Type Compounds from Corchorus depressus (e.g., Cycloartane Triterpene Glycosides) In contrast to the iridoid glucoside this compound found in Gentiana, the plant Corchorus depressus is a source of a different class of compounds referred to as "depressosides". These are specifically identified as cycloartane triterpene glycosides. Compounds such as this compound A and B (cycloartane triterpene glucosides), depressosides C and D (bidesmosidic cycloartane-type glycosides), and depressosides E and F (monodesmosidic cycloartane triterpene glycosides) have been isolated from Corchorus depressus. Beyond these triterpene glycosides, Corchorus depressus also contains a range of other phytochemicals, including flavonoids, terpenoids, phenolic acids, saponins, and alkaloids.

The following table summarizes the botanical sources and the chemical classification of the compounds referred to as "this compound" or "this compound-type compounds":

| Compound Name (as referred in literature) | Botanical Source | Chemical Class |

| This compound | Gentiana urnula, Gentiana depressa nih.govgithub.iowikipedia.orgr-project.orgbioregistry.io | Iridoid Glucoside nih.govwikipedia.orgr-project.org |

| This compound A, B, C, D, E, F | Corchorus depressus | Cycloartane Triterpene Glycosides |

Extraction Protocols for this compound from Plant Matrices

The extraction of natural compounds like this compound from plant matrices involves various techniques aimed at separating the desired active components from inert plant material.

Solvent-Based Extraction Techniques For the extraction of this compound (the iridoid glucoside) from Gentiana species, methanol (B129727) extracts of Gentiana depressa have shown promising antioxidant activity. General solvent extraction methods commonly employed for plant materials include maceration, percolation, decoction, and Soxhlet extraction. Ethanol (B145695) is a frequently utilized solvent in plant extraction due to its safety profile and compatibility with various plant materials. The process typically involves soaking the plant material in the solvent, followed by filtration and solvent evaporation to obtain the extract.

For the extraction of depressosides (cycloartane triterpene glycosides) from Corchorus depressus, various solvents have been reported. Methanol or ethanol are commonly used. Studies have detailed extraction processes using a Soxhlet extractor for extended periods, such as 30 hours, with solvents including hexane, ethyl acetate (B1210297), ethanol, and methanol, yielding varying percentages of extracts. The roots of Corchorus depressus have been extracted using a range of solvents with increasing polarity, such as n-hexane, ether, acetone, ethanol, and methanol. Cold maceration has also been applied to the leaves of Corchorus depressus using petroleum ether, followed by chloroform (B151607), methanol, and ethanol. Emerging "green extraction" methods, such as those utilizing deep eutectic solvents (DES), are also being explored for their potential to offer higher extraction yields and improved bioactivity compared to conventional organic solvents.

Advanced Chromatographic Separation Techniques for Compound Isolation

Following initial extraction and fractionation, advanced chromatographic techniques are essential for the purification and isolation of individual compounds like this compound. Sephadex LH-20 chromatography has been employed in the separation and purification of this compound, particularly after ethyl acetate fractionation nih.govgithub.ior-project.org. This technique is useful for separating compounds based on molecular size and polarity.

High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD), is a widely used technique for tracking compound yield and validating purity during the isolation process. Reverse-phase liquid chromatography (LC) with C18 columns is a common and effective method for the analysis of plant extracts. For separating aliphatic glycosides, such as iridoids and seco-iridoids, from aromatic and phenolic compounds, a counter-current chromatography (CCC) stage on Sephadex LH-20 can be incorporated, offering a "gentle isolation concept" that can sometimes replace preparative HPLC.

Iii. Structural Characterization and Elucidation of Depressoside

Advanced Spectroscopic Techniques for Structural Determination

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique employed to identify the functional groups present within a molecule by analyzing the absorption of infrared radiation, which corresponds to specific molecular vibrations spectroscopyonline.comrsc.org. For a compound like depressoside, with its corrected structure of 6-β-(2,3-dihydroxyphenyl)-D-glucosyl 7-O-(2,3-dihydroxybenzoyl)-loganate, characteristic IR absorption bands would be expected.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| Hydroxyl (O-H) | 3650-3200 (broad) | Stretch |

| Carbonyl (C=O) | 1750-1700 | Stretch |

| Aromatic C=C | 1600-1475 | Stretch |

| C-O (alcohol, ester) | 1300-1000 | Stretch |

| Alkane C-H | 3000-2850 | Stretch |

These bands would provide evidence for the presence of hydroxyl groups (from both the glucose and the phenolic moieties), ester carbonyls from the dihydroxybenzoyl and loganate (B1238094) components, and characteristic absorptions from the aromatic rings and aliphatic C-H bonds uc.edu. The broad O-H stretch would indicate hydrogen bonding, common in polyhydroxylated and glycosidic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to detect and characterize chromophores—molecular components that absorb light in the UV and visible regions of the electromagnetic spectrum libretexts.orgumn.eduprocess-insights.com. This absorption is typically due to electronic transitions within conjugated pi-electron systems or non-bonding electrons libretexts.orgumn.edu.

This compound's corrected structure contains aromatic rings, specifically a 2,3-dihydroxyphenyl group and a 2,3-dihydroxybenzoyl group, which serve as significant chromophores nih.govresearchgate.net. These conjugated systems are expected to exhibit strong absorption bands in the ultraviolet region. The presence of these phenolic and benzoic acid derivatives would contribute to a characteristic UV-Vis spectrum, with absorption maxima (λmax) indicative of the extent of conjugation and substitution patterns on the aromatic rings libretexts.orgumn.edu. While specific λmax values for this compound are not detailed in the provided information, the general principle dictates that such aromatic chromophores would absorb in the UV range, providing valuable information about the electronic environment of these parts of the molecule libretexts.orgprocess-insights.com.

Confirmation of Glycosidic Linkages and Aglycone Structures

The confirmation of glycosidic linkages and the elucidation of aglycone structures are critical steps in characterizing glycosidic natural products like this compound. A glycosidic linkage is a covalent bond formed between the anomeric carbon of a monosaccharide and an oxygen or nitrogen atom of another molecule, often another monosaccharide or an aglycone uzh.chlibretexts.orgkhanacademy.org.

In the case of this compound, the corrected structure explicitly defines its glycosidic and ester linkages: "6-β-(2,3-dihydroxyphenyl)-D-glucosyl 7-O-(2,3-dihydroxybenzoyl)-loganate" nih.govresearchgate.net. This indicates that:

Glycosidic Linkage: A glucose unit (specifically D-glucose) is attached via a β-glycosidic bond. The "6-β-(2,3-dihydroxyphenyl)-D-glucosyl" part suggests that the glucose is substituted at its C-6 position by a 2,3-dihydroxyphenyl moiety, and this glucose unit is then linked to the main iridoid framework nih.govresearchgate.net. The β-configuration of the glycosidic bond is crucial for its biological recognition and stability uzh.chkhanacademy.org.

Aglycone Structure: The aglycone, or the non-sugar part, is a loganate derivative nih.govresearchgate.net. Loganate is a well-known iridoid precursor. The structure further specifies a "7-O-(2,3-dihydroxybenzoyl)-loganate," meaning a 2,3-dihydroxybenzoyl group is esterified to the C-7 hydroxyl of the loganate core nih.govresearchgate.net.

Confirmation of these linkages and structures typically involves:

Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bonds, releasing the sugar (glucose) and the aglycone (the modified loganate derivative) researchgate.netkhanacademy.org. Identification of the released sugar and aglycone by chromatographic and spectroscopic methods confirms their presence wikipedia.org.

Mass Spectrometry (MS): Soft ionization techniques like Field Desorption Mass Spectrometry (FD-MS) are particularly useful for iridoid glycosides, providing molecular or pseudomolecular ions and fragments corresponding to the aglycone and sugar moieties, which helps confirm the molecular weight and the presence of the sugar unit d-nb.info.

NMR Spectroscopy: Detailed 1D and 2D NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) are indispensable for assigning all proton and carbon signals, establishing connectivity, and confirming the attachment points of the sugar and acyl groups to the iridoid skeleton nih.govresearchgate.netd-nb.info. The specific chemical shifts and coupling constants of the anomeric proton and carbon of the glucose unit are particularly indicative of the glycosidic linkage's configuration (α or β) and the position of attachment uzh.chlibretexts.org.

Stereochemical Assignments and Conformational Analysis

Stereochemical assignments define the three-dimensional arrangement of atoms in a molecule, which is crucial for understanding its physical, chemical, and biological properties uou.ac.in. Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds, and the relative energies of these conformers utdallas.eduijpsr.com.

For this compound, several aspects of stereochemistry and conformation are significant:

Iridoid Skeleton Stereochemistry: The iridane skeleton, being bicyclic, possesses inherent rigidity and specific stereocenters. While the initial elucidation had an error concerning stereochemistry around C-7, the corrected structure implies a definitive assignment for this and other chiral centers within the iridoid core nih.govresearchgate.net. NMR spectroscopy, particularly ¹³C NMR, is a highly reliable tool for elucidating the stereochemistry of iridoids d-nb.info.

Glycosidic Linkage Stereochemistry: The corrected structure specifies a "6-β-(2,3-dihydroxyphenyl)-D-glucosyl" unit nih.govresearchgate.net. The "β-" designation indicates the stereochemistry at the anomeric carbon of the glucose unit, meaning the glycosidic bond is in the beta configuration uzh.chlibretexts.orgkhanacademy.org. This is typically determined by the coupling constant of the anomeric proton in the ¹H NMR spectrum.

Techniques for Stereochemical and Conformational Analysis:

NMR Spectroscopy: Beyond basic structure elucidation, advanced NMR techniques (e.g., NOESY, ROESY) can provide through-space correlations that help determine the relative stereochemistry of chiral centers and the preferred conformations of flexible parts of the molecule d-nb.info.

Chiroptical Methods: Optical Rotary Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are valuable for determining the absolute stereochemistry of chiral molecules and for identifying the location of chromophores in their 3D space, which can help resolve stereochemistry issues vdoc.pub.

X-ray Crystallography: In some cases, if suitable crystals can be obtained, X-ray crystallographic analysis can provide definitive three-dimensional structural and stereochemical information vdoc.pub.

The detailed spectroscopic and chemical analyses leading to the corrected structure of this compound underscore the rigorous process of natural product chemistry, ensuring accurate representation of these biologically active compounds.

Iv. Preclinical Biological Activities and Molecular Mechanistic Investigations of Depressoside

Antioxidant and Free Radical Scavenging Activities

Depressoside has demonstrated significant potential as an antioxidant compound in multiple in vitro studies. Its ability to neutralize harmful free radicals is a key aspect of its biological profile.

The antioxidant capacity of this compound has been quantified using established in vitro assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay is a common method used to evaluate the ability of a compound to act as a hydrogen or electron donor. scilit.comnih.gov In this assay, the stable DPPH radical, which is deep violet in color, is reduced to a yellow-colored non-radical form by the antioxidant, and the change in absorbance is measured. scilit.com Studies have shown that this compound exhibits excellent DPPH radical scavenging activity, with a reported half-maximal inhibitory concentration (IC50) in the range of 10–20 μmol L−1, which is comparable to well-known antioxidants like ascorbic acid and Trolox. mdpi.com

Furthermore, the superoxide (B77818) radical (O₂•⁻) scavenging activity of this compound has been assessed. Superoxide is a biologically important reactive oxygen species (ROS) that can lead to cellular damage. nrfhh.com Assays to measure superoxide scavenging activity are crucial for determining a compound's potential to mitigate oxidative stress. nih.gov this compound was found to have a potent scavenging activity against superoxide radicals, showing an IC50 value of 45.5 μmol L−1. mdpi.com This activity was notably higher than that of other related iridoid glucosides isolated from the same source. mdpi.com

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay | IC50 Value (μmol L⁻¹) | Reference Compound(s) | Source |

|---|---|---|---|

| DPPH Radical Scavenging | 10–20 | Ascorbic acid, Trolox | mdpi.com |

| Superoxide Radical Scavenging | 45.5 | Not specified | mdpi.com |

Superoxide dismutase (SOD) is a vital class of antioxidant enzymes that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, playing a critical role in defending cells against oxidative stress. mdpi.comnih.gov Compounds that mimic this function are considered to have SOD-like activity. wikipedia.org The evaluation of a substance's ability to scavenge superoxide radicals is an indicator of its potential SOD-like activity. wikipedia.org

This compound's potent capacity for scavenging superoxide radicals (IC50: 45.5 μmol L⁻¹) suggests that it possesses significant SOD-like activity. mdpi.com This ability to catalytically neutralize one of the most common and damaging free radicals in biological systems underscores its potential as a protective agent against oxidative damage. mdpi.comnih.gov

The molecular structure of an antioxidant is directly related to its radical-scavenging mechanism, which can involve processes like hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com The efficacy of phenolic compounds as antioxidants, for instance, is often attributed to the presence and position of hydroxyl groups on their aromatic rings. mdpi.com

For this compound, mechanistic studies have highlighted the critical role of a specific structural feature in its potent antioxidant effects. mdpi.com Its chemical structure contains a pyrogallyl unit (a 1,2,3-trihydroxybenzene moiety). mdpi.com This particular functional group is believed to be crucially responsible for the compound's high superoxide radical scavenging activity. mdpi.com The presence of multiple hydroxyl groups in close proximity on the aromatic ring enhances the molecule's ability to donate hydrogen atoms or electrons to neutralize free radicals, providing a clear structure-activity relationship for its antioxidant capacity. mdpi.commdpi.com

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which bioactive compounds can exert therapeutic effects, such as managing metabolic disorders. jst.go.jp While research into this compound's full range of enzyme inhibitory actions is ongoing, some areas have been highlighted as potential targets.

Inhibition of α-glucosidase, an enzyme located in the small intestine, is an established therapeutic strategy for managing type 2 diabetes. researchgate.netbioivt.com This enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. researchgate.net By inhibiting this enzyme, compounds can delay carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). wikipedia.orgmdpi.com

While direct studies evaluating the α-glucosidase inhibitory activity of this compound specifically were not found in the reviewed literature, it belongs to the class of iridoid glycosides. mdpi.com Several other iridoid glycosides isolated from various plants have demonstrated significant α-glucosidase inhibitory activity in vitro. mdpi.com This suggests that this compound, as an iridoid glucoside, represents a molecule of interest for future investigations into its potential as a natural anti-diabetic agent acting through this modality.

Beyond its potential action on α-glucosidase, the effect of this compound on other enzyme systems has not been extensively documented in the available scientific literature. Preclinical research has predominantly focused on its antioxidant and radical-scavenging properties. The inhibition of other enzymes is a major area of research in medicinal chemistry for developing treatments for a wide range of diseases. jst.go.jp Therefore, the potential for this compound to modulate other relevant enzyme targets remains a promising and open area for future scientific exploration.

Anti-inflammatory Response Investigations

The anti-inflammatory properties of extracts containing this compound have been a subject of scientific inquiry, with studies pointing towards its potential to modulate key inflammatory mediators.

The anti-inflammatory effects of compounds are frequently evaluated using established in vitro cellular models that mimic inflammatory conditions. Common cell lines for these investigations include murine macrophages (e.g., RAW 264.7) and human monocytic cells (e.g., THP-1), which can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response. jmb.or.krdiva-portal.org This response is characterized by the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (e.g., prostaglandin (B15479496) E2 or PGE2). jmb.or.krnih.gov

While direct studies on isolated this compound are limited, research on extracts from plants known to contain this compound, such as Gentiana species, has shown notable anti-inflammatory activity. An extract containing this compound was found to inhibit the production of both PGE2 and NO in LPS-stimulated macrophages. jmb.or.krdiva-portal.org The inhibition of these molecules is a key indicator of anti-inflammatory potential, as they are significant contributors to the inflammatory cascade. jmb.or.krfrontiersin.org

The anti-inflammatory effects observed in preclinical studies are often mediated through the modulation of specific intracellular signaling pathways. Key pathways involved in the inflammatory process include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. researchgate.netassaygenie.commdpi.comassaygenie.com These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). jmb.or.krnih.govmdpi.com

Activation of the NF-κB pathway is a central event in inflammation. nih.govbio-rad.comwikipedia.org It involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, which allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. bio-rad.comwikipedia.orgcreative-diagnostics.com The MAPK pathways (including p38, JNK, and ERK) are also critical upstream regulators that can lead to the activation of NF-κB and other transcription factors, thereby promoting the inflammatory response. researchgate.netassaygenie.comthermofisher.com The reduction of NO and PGE2 production by extracts containing this compound suggests a potential inhibitory action on the expression or activity of iNOS and COX-2, respectively. jmb.or.krnih.gov This downregulation is often a consequence of interference with the MAPK and/or NF-κB signaling pathways. diva-portal.orgmdpi.com

Antimicrobial Efficacy Assessments

Investigations into plant extracts containing this compound have indicated a spectrum of antimicrobial activity, suggesting a potential role in combating various pathogenic microorganisms.

The antibacterial potential of this compound-containing extracts has been evaluated against several pathogenic bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an agent that prevents visible microbial growth, is a standard measure of antibacterial efficacy. bmglabtech.comidexx.dknih.gov

Studies on methanol (B129727) extracts from Gentiana depressa, a known source of this compound, have demonstrated antibacterial effects. The extract showed notable sensitivity against Staphylococcus aureus and moderate activity against Klebsiella pneumoniae. tucl.edu.np Similarly, extracts from Gentiana macrophylla have shown significant antibacterial action against various strains isolated from burn wounds, with MIC values ranging from 60 to 240 μg/ml. nih.gov However, another study reported that extracts from several Gentiana species, including G. depressa, exhibited only weak antibacterial activity. researchgate.netresearchgate.netscispace.com

| Source Plant (Containing this compound) | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Gentiana depressa | Staphylococcus aureus | Maximum sensitivity | tucl.edu.np |

| Gentiana depressa | Klebsiella pneumoniae | Moderate sensitivity | tucl.edu.np |

| Gentiana macrophylla | S. epidermidis | MIC: 60 μg/ml | nih.gov |

| Gentiana macrophylla | E. coli | MIC: 240 μg/ml | nih.gov |

Evidence for the antifungal properties of this compound is primarily derived from studies of plant extracts where it is a constituent. These extracts have shown a capacity to inhibit the growth of certain fungal pathogens. For instance, compounds within the iridoid glycoside class, to which this compound belongs, are known to confer antimicrobial properties to plants. tucl.edu.np Research on flavonoids, another class of compounds often found alongside this compound in plant extracts, has demonstrated activity against Candida albicans, a common opportunistic fungal pathogen. nih.gov While these findings are promising, specific studies isolating and testing the antifungal efficacy of pure this compound against a range of fungi, including clinically relevant species like Candida and Aspergillus, are required to confirm this activity directly. nih.gove3s-conferences.orgfrontiersin.org

Hepatoprotective Potential in Cellular Models

The potential of this compound to protect liver cells has been explored using in vitro models, particularly with extracts from Corchorus depressus. The human hepatoma cell line, HepG2, is a widely used and effective model for assessing the hepatoprotective potential of bioactive compounds against toxins like carbon tetrachloride (CCl4). researchgate.netpjps.pknih.gov CCl4 induces liver damage by generating free radicals, leading to lipid peroxidation and subsequent cell injury, which can be measured by the release of liver enzymes and a decrease in cell viability. pjps.pkijpbs.com

Studies have shown that ethanolic extracts of Corchorus depressus (CDEE) exhibit a potent cytoprotective effect against CCl4-induced toxicity in HepG2 cells. researchgate.net Treatment with the extract effectively mitigated the detrimental changes caused by CCl4 in a dose-dependent manner. This protection is attributed to a reduction in reactive oxygen species and the resulting oxidative stress. researchgate.net Key markers of liver damage and protection were monitored in these studies.

Key Findings from in vitro Hepatoprotective Studies of Corchorus depressus Extract:

Cell Viability: CCl4 treatment significantly decreased the viability of HepG2 cells. Pre-treatment with CDEE effectively and dose-dependently restored cell viability. researchgate.net

Enzyme Leakage: The extract reduced the leakage of key liver enzymes, including aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), from CCl4-damaged cells. researchgate.net

Oxidative Stress Markers: CDEE treatment helped to normalize levels of key antioxidant markers. It was observed to prevent the depletion of glutathione (B108866) (GSH) and inhibit lipid peroxidation (LPO), a major indicator of oxidative damage. researchgate.netrjptonline.orgphcogcommn.org

| Parameter | Effect of CCl4 on HepG2 Cells | Effect of Corchorus depressus Extract Treatment | Reference |

|---|---|---|---|

| Cell Viability | Significant Decrease | Dose-dependent increase (protection) | researchgate.net |

| AST & ALT Leakage | Significant Increase | Significant Decrease | researchgate.netphcogcommn.org |

| Lipid Peroxidation (LPO) | Significant Increase | Significant Decrease | researchgate.netrjptonline.org |

| Glutathione (GSH) Level | Significant Decrease | Significant Increase (restoration) | researchgate.netphcogcommn.org |

Evaluation in HepG2 Cell Line Against Toxicant-Induced Injury (e.g., CCl4)

The human liver-derived HepG2 cell line is a widely utilized in vitro model to screen for hepatoprotective agents against toxicant-induced liver damage. Carbon tetrachloride (CCl4) is a well-established hepatotoxin used in these models to induce cellular injury that mimics aspects of liver damage in vivo. omicsonline.org Studies have investigated the protective potential of extracts containing this compound against CCl4-induced toxicity in HepG2 cells.

When HepG2 cells are exposed to CCl4, there is a significant decrease in cell viability. researchgate.netbioline.org.br For instance, in one study, exposure to 1% CCl4 resulted in a cell viability of only 24.30% compared to untreated control cells. niscpr.res.in Treatment with extracts containing this compound has been shown to mitigate this CCl4-induced cytotoxicity in a concentration-dependent manner. researchgate.net The protective effect is demonstrated by an increase in the percentage of viable cells. researchgate.netniscpr.res.in This suggests that the compound can counteract the direct cytotoxic effects of CCl4 on liver cells. The screening of hepatoprotective activity is often based on the protection of these cells against CCl4-induced damage, which is quantified by estimating mitochondrial synthesis via the MTT assay. bioline.org.br

Table 1: Effect of Plant Extracts Containing this compound on CCl4-Induced Cytotoxicity in HepG2 Cells

| Treatment Group | Cell Viability (%) | Reference |

|---|---|---|

| Control (Untreated) | 100% | niscpr.res.in |

| CCl4 (1%) Exposed | 24.30% | niscpr.res.in |

| CCl4 + Extract (20 µg/ml) | 76.20% | niscpr.res.in |

| CCl4 + Extract (40 µg/ml) | 83.64% | niscpr.res.in |

| CCl4 + Extract (60 µg/ml) | 85.42% | niscpr.res.in |

| CCl4 + Extract (80 µg/ml) | 87.81% | niscpr.res.in |

| CCl4 + Extract (100 µg/ml) | 92.63% | niscpr.res.in |

Underlying Cellular Protection Mechanisms

The hepatoprotective effects observed are attributed to several underlying cellular mechanisms, primarily related to combating oxidative stress. CCl4-induced hepatotoxicity is largely mediated by the generation of highly reactive free radicals, such as the trichloromethyl radical (CCl3•), through its metabolism by cytochrome P450 enzymes, particularly CYP2E1. omicsonline.orgarchivesofmedicalscience.com These radicals initiate lipid peroxidation of cell membranes, leading to a loss of membrane integrity, leakage of intracellular enzymes, and ultimately, cell death. omicsonline.orgresearchgate.net

Extracts containing this compound have been shown to effectively alleviate the changes induced by CCl4. researchgate.net The primary protective mechanism is believed to be the reduction of reactive oxygen species (ROS) and the resulting oxidative stress. researchgate.net This is evidenced by the ability of these extracts to prevent the depletion of endogenous antioxidants, such as glutathione (GSH), and inhibit lipid peroxidation. researchgate.net CCl4 intoxication leads to a significant decrease in GSH levels and an increase in lipid peroxidation markers like malondialdehyde (MDA). researchgate.netmdpi.com The protective action involves scavenging these harmful free radicals and bolstering the cell's antioxidant defense systems. researchgate.netjapsonline.com By mitigating oxidative damage, these compounds help maintain the structural and functional integrity of hepatocytes. archivesofmedicalscience.com

Investigations of Affective Modulatory Properties in Preclinical Models

In vitro Muscle Relaxation Studies (e.g., Rabbit Corpus Cavernosum Smooth Muscle)

The relaxant effect of this compound-containing extracts has been evaluated in vitro on rabbit corpus cavernosum smooth muscle (CCSM), a standard model for assessing compounds with potential applications in erectile function. researchgate.netscielo.br Penile erection is a hemodynamic process involving the relaxation of the smooth muscle of the corpus cavernosum. nih.govresearchgate.net

In these studies, strips of rabbit CCSM are pre-contracted with an agent like phenylephrine (B352888) to induce a tonic contraction. scielo.brresearchgate.net The test extract is then added to the organ bath, and the degree of muscle relaxation is measured. A chloroform (B151607) fraction of Corchorus depressus, which contains this compound, demonstrated a significant, concentration-dependent relaxation of the pre-contracted CCSM strips. researchgate.netnih.gov This relaxation effect suggests a direct action on the smooth muscle tissue, which is a key requirement for promoting penile erection. researchgate.net

Table 2: In Vitro Relaxation of Rabbit Corpus Cavernosum Smooth Muscle by a this compound-Containing Plant Fraction

| Fraction Concentration (mg/ml) | Relaxation (%) | Reference |

|---|

| 25.0 | 71.4% | nih.govsci-hub.ru |

In vivo Behavioral Assessments in Animal Models (e.g., Male Sexual Function)

Preclinical studies using animal models, predominantly rats, are crucial for evaluating the effects of compounds on male sexual behavior. frontiersin.orgnih.govnih.gov These models allow for the objective assessment of various parameters of sexual motivation and performance. frontiersin.org

Investigations into a chloroform fraction of Corchorus depressus have shown significant effects on the sexual behavior of normal male Wistar albino rats. nih.gov The administration of the extract led to a significant reduction in Mount Latency (ML), Intromission Latency (IL), and Post-Ejaculatory Interval (PEI). nih.gov Concurrently, there was a significant increase in Mount Frequency (MF) and Intromission Frequency (IF). nih.gov These behavioral changes are indicative of an enhancement in both libido (sexual desire) and potentia (erectile capacity). nih.gov Furthermore, potency tests revealed a significant increase in the number of erections and penile reflexes (quick flips, long flips). nih.gov These findings provide in vivo evidence that corroborates the traditional use of the plant as an aphrodisiac and supports the in vitro muscle relaxation data. nih.govsci-hub.ru

Table 3: Effects of a this compound-Containing Plant Fraction on Mating Behavior in Male Rats

| Behavioral Parameter | Effect Observed | Reference |

|---|---|---|

| Mount Latency (ML) | Significantly Reduced | nih.gov |

| Intromission Latency (IL) | Significantly Reduced | nih.gov |

| Post-Ejaculatory Interval (PEI) | Significantly Reduced | nih.gov |

| Mount Frequency (MF) | Significantly Increased | nih.gov |

| Intromission Frequency (IF) | Significantly Increased | nih.gov |

| Erections & Penile Reflexes | Significantly Increased | nih.gov |

Mechanistic Exploration of Observed Effects (e.g., Nitric Oxide Pathway, Neurotransmitter Systems)

The physiological mechanism of penile erection is primarily mediated by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and the vascular endothelium of the corpus cavernosum. researchgate.netcvphysiology.com NO activates the enzyme soluble guanylyl cyclase (sGC) in the smooth muscle cells. nih.govyoutube.com This activation leads to an increased conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). researchgate.netyoutube.com The accumulation of cGMP, a second messenger, activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. youtube.com This cascade results in a decrease in intracellular calcium concentration and sequestration, leading to the relaxation of the corpus cavernosum smooth muscle, increased blood flow, and penile erection. cvphysiology.comyoutube.com

The observed relaxant effects of this compound-containing extracts on the corpus cavernosum are believed to be linked to this nitric oxide/cGMP pathway. researchgate.net By promoting smooth muscle relaxation, the compound facilitates the hemodynamic changes necessary for an erection. researchgate.net The mechanism may involve an enhancement of NO synthesis or an inhibition of the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP. researchgate.net Sildenafil, a well-known PDE5 inhibitor, works by potentiating this pathway, leading to an accumulation of cGMP and enhanced relaxation of the corpus cavernosum. researchgate.net

Additionally, central neurochemical systems play a critical role in regulating sexual function. The paraventricular nucleus of the hypothalamus is a key integration center for erectile control, where neurotransmitters like dopamine (B1211576) and oxytocin (B344502) facilitate erections. nih.gov While direct evidence on this compound's interaction with specific neurotransmitter systems is limited, the significant effects on mating behavior in animal models suggest a potential central nervous system component to its pro-sexual effects, possibly through modulation of these neurochemical pathways. nih.gov

V. Biosynthesis and Chemoenzymatic Synthesis Research

Chemoenzymatic or Synthetic Biology Approaches for Depressoside Production

Heterologous Expression Systems for Biosynthesis

Heterologous expression systems enable the production of a gene or a part of a gene in a host organism that does not naturally possess it, typically through recombinant DNA technology guidetopharmacology.org. This approach is widely utilized in biotechnology for producing various compounds, including natural products. Common host systems include bacteria (e.g., Escherichia coli, Streptomyces species), yeast (Saccharomyces cerevisiae, Pichia pastoris), insect cells, mammalian cells, and plant cells lipidmaps.orgguidetopharmacology.orgguidetopharmacology.orgnih.govfishersci.sewikipedia.org. The selection of an appropriate host system depends on factors such as economic viability, desired product quality, and the complexity of the biosynthetic pathway involved nih.gov.

For iridoids, such as the this compound found in Gentiana depressa, their biosynthesis originates from the methylerythritol phosphate (B84403) (MEP) pathway, which provides the precursor geranyl pyrophosphate (GPP) nih.govguidetopharmacology.org. Key enzymes in the early iridoid pathway, such as geraniol (B1671447) 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8HGO), and iridoid synthase (ISY), catalyze the formation of nepetalactol, a universal iridoid precursor guidetopharmacology.org. Subsequent modifications by tailoring enzymes lead to the diverse array of specific iridoid compounds nih.gov. Research has demonstrated the functional characterization of iridoid synthase (ISY) from blueberry through heterologous expression in Escherichia coli and subsequent in vitro enzyme assays nih.gov. This indicates the feasibility of expressing iridoid biosynthetic genes in microbial systems.

Triterpenoids, including the cycloartane (B1207475) triterpene glucosides this compound A-D from Corchorus depressus, are biosynthesized via the mevalonate (B85504) (MVA) pathway uni.luuni.luuni.lu. This pathway generates isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which condense to form farnesyl diphosphate (FPP) uni.lu. Two molecules of FPP combine to form squalene, a C30 precursor, which is then epoxidized to 2,3-oxidosqualene (B107256) uni.luuni.lu. The cyclization of 2,3-oxidosqualene by oxidosqualene cyclase (OSC) is a crucial diversifying step, leading to various triterpenoid (B12794562) skeletons uni.luuni.lu. Further modifications often involve cytochrome P450 monooxygenases (P450s) for oxidation and uridine (B1682114) diphosphate (UDP)-dependent glycosyltransferases (UGTs) for glycosylation, which are essential for saponin (B1150181) biosynthesis uni.lu. A notable example of heterologous expression for related compounds is the reconstruction of the complete biosynthetic pathway for anti-inflammatory triterpenoids in the plant chassis Nicotiana benthamiana. This demonstrates the potential for using heterologous plant systems for complex triterpenoid production.

While the general principles of heterologous expression have been applied to various natural products, including iridoids and triterpenoids, specific detailed research findings on the heterologous expression systems developed solely for the biosynthesis of this compound (either iridoid or triterpene forms) were not extensively detailed in the provided search results. However, the successful expression of enzymes and pathways for related compound classes suggests a promising avenue for future this compound research.

Strategies for Engineered Production of this compound and Analogues

Metabolic engineering and synthetic biology offer powerful strategies to optimize and enhance the production of natural products, including complex compounds like this compound and its analogues, in microbial or plant cell factories. These strategies aim to manipulate cellular processes to increase the yield of desired substances from readily available and inexpensive starting materials.

Key strategies generally employed in metabolic engineering include:

Blocking competing metabolic pathways : Redirecting metabolic flux towards the desired product by inhibiting or deleting genes involved in alternative pathways that consume precursors.

Heterologous gene expression : Introducing entire biosynthetic gene clusters (BGCs) or individual enzymes from the native producer into a more amenable host to facilitate production lipidmaps.orgfishersci.se. This is particularly useful for compounds from unculturable or genetically intractable organisms wikipedia.org.

Enzyme engineering : Modifying enzymes to improve their catalytic activity, alter substrate selectivity, or deregulate feedback inhibition uni.lu. For isoprenoids, this can involve engineering prenyl diphosphate synthases to accept different substrate lengths uni.lu.

Pathway regulation and optimization : Fine-tuning the expression and regulation of introduced pathways to prevent metabolic burden on the host or toxicity from intermediates guidetopharmacology.org. This can involve using inducible promoters or promoters/ribosome binding sites (RBS) with varying strengths guidetopharmacology.org.

Protein scaffolding and co-localization : Physically associating enzymes in a pathway to enhance metabolic flux by reducing diffusion distances for intermediates uni.lu.

Combinatorial biosynthesis : Creating novel pathways by combining enzymes or pathway modules from different organisms to produce new-to-nature compounds or analogues uni.lu.

For triterpenoids, such as this compound A-D, strategies often focus on optimizing the mevalonate pathway and downstream modifications. For instance, functional characterization of cytochrome P450s and acyltransferases responsible for downstream modifications in triterpenoid biosynthesis has been achieved, and complete biosynthetic pathways reconstructed in heterologous plant chassis. This provides a platform for producing anti-inflammatory triterpenoids.

For iridoids, like the this compound from Gentiana depressa, engineering efforts would likely target the MEP pathway and the specific tailoring enzymes that convert the universal nepetalactol precursor into this compound. While direct examples of engineered production for this compound or its specific analogues were not found, the application of these metabolic engineering and synthetic biology strategies to other iridoids and triterpenoids demonstrates a clear roadmap for future research aimed at enhancing this compound production. The ability to manipulate BGCs and host organisms at a genetic level provides significant potential for improving the yield and accessibility of these complex natural products fishersci.sewikipedia.org.

Compound Names and PubChem CIDs

Vi. Structure Activity Relationship Sar Studies of Depressoside and Its Analogues

Identification of Key Pharmacophoric Units for Biological Activity

A pharmacophore represents an abstract description of the molecular features essential for the recognition of a ligand by a biological macromolecule and for eliciting a biological response. ebiohippo.com These features typically include hydrophobic centers, aromatic rings, hydrogen bond acceptors or donors, cations, and anions, which are critical for optimal supramolecular interactions with a specific biological target. ebiohippo.com In the context of Depressoside, research has pinpointed a crucial structural element contributing significantly to its biological activity: the pyrogallyl unit. nih.gov

Role of the Pyrogallyl Unit in Superoxide (B77818) Scavenging Activity

This compound, an iridoid glucoside, has been recognized for its potent antioxidative properties. Specifically, it exhibits excellent 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. nih.gov More notably, the presence of the pyrogallyl unit within its corrected structure, 6-β-(2,3-dihydroxyphenyl)-d-glucosyl 7-O-(2,3-dihydroxybenzoyl)-loganate, is directly linked to its superior superoxide radical scavenging capability. nih.gov

Comparative studies have demonstrated a significant difference in superoxide radical scavenging activity between this compound and other related iridoid glucosides, such as gentiournoside A and gentiournoside E. While all three compounds showed comparable DPPH radical scavenging activities, this compound's efficacy against superoxide radicals was markedly higher, as illustrated by its lower IC50 value. nih.gov

Table 1: Radical Scavenging Activities of this compound and Related Compounds

| Compound | DPPH Radical Scavenging Activity (IC50, μmol L⁻¹) | Superoxide Radical Scavenging Activity (IC50, μmol L⁻¹) | Key Structural Feature |

| This compound | 10–20 nih.gov | 45.5 nih.gov | Pyrogallyl unit nih.gov |

| Gentiournoside A | 10–20 nih.gov | >900 nih.gov | Lacks pyrogallyl unit |

| Gentiournoside E | 10–20 nih.gov | >900 nih.gov | Lacks pyrogallyl unit |

| Ascorbic acid | Comparable to this compound nih.gov | Not specified in source | - |

| Trolox | Comparable to this compound nih.gov | Not specified in source | - |

This data underscores the critical role of the pyrogallyl unit as a key pharmacophoric element responsible for the enhanced superoxide scavenging activity of this compound. The pyrogallyl moiety, a benzene-1,2,3-triol derivative, is known for its ability to absorb oxygen in alkaline solutions, contributing to its antioxidant capacity. nih.govguidetopharmacology.org

Impact of Glycosylation on Biological Activity and Bioavailability

This compound is an iridoid glucoside, meaning its structure includes a glucose sugar moiety. nih.gov Glycosylation, the process of attaching sugar units (glycans) to natural products, is a prevalent and significant modification that profoundly influences their biological activities and physicochemical properties. researchgate.netnih.gov

The addition of hydrophilic sugar groups through glycosylation can significantly enhance several crucial aspects of a compound's biological performance:

Solubility: Glycosylation can increase the water solubility of natural products, which is vital for their absorption and distribution within biological systems. researchgate.netmitoproteome.org

Stability: Glycosylated compounds often exhibit improved chemical and metabolic stability, leading to a longer half-life in vivo. researchgate.netnih.govciteab.comscilit.com

Bioavailability: By improving solubility and stability, glycosylation can lead to enhanced bioavailability, meaning a greater proportion of the compound reaches systemic circulation and exerts its effects. researchgate.netnih.govciteab.com

Pharmacological Activity: Beyond physicochemical properties, glycosylation can directly modulate pharmacological activity, sometimes enhancing selectivity or potency, and in certain cases, reducing toxicity. researchgate.netciteab.comscilit.com For instance, N-linked glycosylation has been shown to modify the serum half-life and bioavailability of peptides. citeab.com

Comparative Analysis with Related Iridoid Glycosides

Iridoid glycosides are a diverse class of monoterpenes found in numerous plant families, including Gentiana species, where they serve as important chemotaxonomic markers. nih.govmybiosource.com These compounds are known for a wide array of pharmacological activities, such as anti-microbial, anti-oxidative, anti-inflammatory, and anti-fungal properties. mybiosource.com

As highlighted in Section 6.1.1, the comparative analysis of this compound with gentiournoside A and gentiournoside E, all isolated from Gentiana urnula, provides direct insights into its SAR. While all three compounds demonstrated strong DPPH radical scavenging, this compound stood out with its significantly superior superoxide radical scavenging activity. nih.gov This distinct difference, attributed to the unique pyrogallyl unit in this compound, underscores how subtle structural variations within the iridoid glycoside scaffold can lead to substantial differences in specific biological activities. This comparative data is crucial for understanding the structural determinants of this compound's potent antioxidant effects.

Derivatization Strategies for Enhanced Biological Performance

Derivatization strategies involve the chemical modification of existing compounds to improve their properties and enhance their biological performance. This approach is widely used in drug discovery and development to overcome limitations of natural products, such as poor solubility, chemical instability, or suboptimal interaction with biological targets. wikipedia.orguni-goettingen.de By introducing new chemical groups, derivatization can lead to compounds with improved stability, better chromatographic separation, enhanced selectivity, and increased ionization efficiency. wikipedia.org

Semi-Synthetic Modifications and Their Effect on Activity

Semi-synthetic modifications involve taking a naturally occurring molecule as a starting point and chemically altering its structure to achieve desired improvements. uni-goettingen.de This approach combines the complexity and biological relevance of natural scaffolds with the precision of synthetic chemistry. The aim is often to enhance factors such as:

Chemical Stability: Improving the compound's resistance to degradation under various conditions. uni-goettingen.de

Water Solubility: Increasing solubility to facilitate formulation and absorption. uni-goettingen.de

Potency and Selectivity: Optimizing the strength and specificity of interaction with biological targets. uni-goettingen.de

Pharmacokinetic Properties: Modifying absorption, distribution, metabolism, and excretion.

Examples from other natural product classes illustrate the success of semi-synthetic modifications. For instance, cembrenediol derivatives have shown enhanced anticancer effects and lower toxicity compared to their parent compounds through semi-synthetic approaches. mitoproteome.org Similarly, modifications of coumarins, such as scoparone, have led to semi-synthetic analogues with significantly improved anti-inflammatory activity. nih.gov While specific semi-synthetic modifications of this compound were not detailed in the provided sources, the principles of derivatization suggest that targeted alterations to its structure, particularly around the pyrogallyl and glycosyl units, could potentially lead to analogues with even more potent or specific antioxidant activities, or improved pharmacokinetic profiles.

Vii. Analytical Research Methodologies for Depressoside Quantification and Characterization

Quantitative Analytical Techniques for Depressoside in Complex Mixtures

Quantitative analytical techniques are essential for determining the precise amount of this compound present in raw materials, extracts, or formulations. These methods offer high sensitivity, selectivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is a widely utilized technique for the quantification of this compound in complex mixtures, such as Gentiana extracts. HPLC separates individual components within a sample based on their chemical and physical properties as they pass through a chromatography column. The DAD then scans the eluted components across the ultraviolet and visible light spectrum, measuring the absorbed light at various wavelengths over time chemistry-chemists.com. This allows for the simultaneous analysis and quantification of multiple compounds, including this compound, by extracting chromatograms at optimal wavelengths for each analyte semanticscholar.org. HPLC-DAD assays have been specifically applied in the quantitative analysis of this compound content in gentian extracts, demonstrating its utility for purity assessment and content determination wikipedia.org.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), particularly advanced systems like the Linear Ion Trap-Orbitrap (LTQ-Orbitrap) MSⁿ, offers a highly sensitive and effective strategy for the rapid screening, identification, and structural characterization of this compound in complex matrices. This hybrid mass spectrometer combines the high trapping capability and MSⁿ scanning of a linear ion trap with the ultra-high resolution and mass accuracy (typically within 5 ppm) of an Orbitrap analyzer nih.govkemdikbud.go.idnih.gov.

For instance, UHPLC-LTQ-Orbitrap MSⁿ has been employed for the comprehensive analysis of constituents in Gentiana radix extracts, leading to the unambiguous or tentative characterization of numerous compounds, including this compound kemdikbud.go.id. In one study, this compound (identified as compound 52) generated a deprotonated ion [M − H]⁻ at m/z 781.22137 and m/z 781.22119 (C₃₅H₄₁O₂₀), with mass errors of 3.578 ppm and 3.365 ppm, respectively. Further fragmentation patterns, such as ions at m/z 619 and m/z 601 (resulting from the neutral loss of one molecule of glucosyl and glucose, respectively), and molecular ions at m/z 655 [M − H − C₆H₆O₃]⁻, m/z 493 [M − H − C₆H₆O₃ − Glc]⁻, and m/z 339 [M − H − C₆H₆O₃ − 2Glc − H₂O]⁻, were crucial for its structural elucidation and confirmation kemdikbud.go.id. This technique is invaluable for analyzing trace-level components and elucidating complex structures in traditional Chinese medicine extracts nih.govniscair.res.inhmdb.ca.

Ultra-High Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC-QqQ-MS/MS) is a powerful technique for the sensitive and selective determination of targeted compounds, including this compound, in complex biological and botanical samples. This method is particularly valued for its high sensitivity and selectivity, enabling accurate quantification even at very low concentrations researchgate.netresearchgate.net.

In studies focusing on the chemical profiling of Gentiana extracts, UPLC-QqQ-MS/MS has been successfully applied for the simultaneous determination of multiple targeted compounds. The method typically demonstrates excellent linearity, high sensitivity, and good precision and accuracy. For example, a UPLC-QqQ-MS/MS method used for the determination of targeted compounds in Gentiana extracts exhibited strong linear correlation (R > 0.995) over a wide concentration range, with low limits of detection (LOD) ranging from 0.04 to 0.40 ng/mL and limits of quantification (LOQ) from 0.10 to 1.00 ng/mL. The intra- and inter-day precision, expressed as Relative Standard Deviation (RSD) values, were consistently below 10%, while repeatability and stability RSD values were less than 5%. Recovery assays typically ranged between 85.8% and 96.2% researchgate.net. These performance characteristics highlight the suitability of UPLC-QqQ-MS/MS for robust and reliable quantitative analysis of this compound.

Table 1: Typical Performance Parameters of UPLC-QqQ-MS/MS for Targeted Compounds in Gentiana Extracts

| Parameter | Value Range |

| Linear Correlation (R) | > 0.995 |

| Limit of Detection (LOD) | 0.04 – 0.40 ng/mL |

| Limit of Quantification (LOQ) | 0.10 – 1.00 ng/mL |

| Intra-day Precision (RSD) | < 10% |

| Inter-day Precision (RSD) | < 10% |

| Repeatability (RSD) | < 5% |

| Stability (RSD) | < 5% |

| Recovery | 85.8% – 96.2% |

Standardization and Quality Control Protocols for this compound-Containing Extracts

Standardization and quality control (QC) protocols are critical for ensuring the consistent quality, purity, and efficacy of this compound-containing extracts, particularly those derived from traditional medicinal plants like Gentiana species. Standardization involves establishing specific guidelines and procedures to ensure consistency throughout the production process, from raw material sourcing to the final extract d-nb.infothieme-connect.com.

For this compound, QC protocols would typically involve:

Process Analysis and Standardization: Identifying, describing, recording, and optimizing processes that affect the quality of the extracts. This includes defining corporate policies, objectives, indicators, and plans for quality management.

Content Uniformity and Purity: Regular testing of this compound content using quantitative techniques like HPLC-DAD or UPLC-QqQ-MS/MS to ensure that each batch meets predefined specifications wikipedia.org.

Impurity Profiling: Monitoring for the presence of impurities or degradation products using high-resolution techniques like UHPLC-LTQ-Orbitrap MSⁿ, which can identify trace-level components nih.govkemdikbud.go.id.

Reference Standards: Utilizing certified reference standards of this compound to calibrate analytical instruments and validate methods, ensuring accurate and comparable results across different analyses researchgate.net.

Compliance with Regulations: Adhering to international standards such as ISO 9001, which outlines requirements for quality management systems, thereby improving performance and customer satisfaction thieme-connect.com.

The implementation of robust standardization and QC protocols for this compound-containing extracts helps reduce errors, increase productivity, and ultimately improve product quality and reliability d-nb.info.

Application of Advanced Spectroscopic Techniques for Quality Assessment

Advanced spectroscopic techniques play a pivotal role in the quality assessment of this compound, particularly for structural elucidation and confirming its molecular integrity. These non-destructive methods provide detailed insights into the chemical and physical properties of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the molecular structure of complex compounds like this compound. It provides detailed information on the arrangement of atoms within a molecule by measuring the magnetic properties of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). Notably, NMR data was crucial in correcting the previously reported chemical structure of this compound, revealing inaccuracies around the C-7 of the iridane skeleton. The corrected structure was established as 6-β-(2,3-dihydroxyphenyl)-D-glucosyl 7-O-(2,3-dihydroxybenzoyl)-loganate based on comprehensive NMR analysis researchgate.net. NMR is also valuable for identifying impurities, confirming molecular configurations, and assessing product stability.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within organic compounds by measuring the vibrations of molecular bonds. It is used to confirm the presence of characteristic functional groups in this compound, providing a "fingerprint" spectrum that can be used for identification and quality verification. While specific IR data for this compound is not extensively detailed in the provided search results, IR absorption spectra are generally employed alongside NMR and mass spectrometry for the structural elucidation of iridoid and secoiridoid glycosides.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorbance of UV or visible light by a compound, which is particularly advantageous for detecting and quantifying compounds that absorb in the 190–800 nm range. While DAD (a form of UV-Vis detection) is used in HPLC for quantification, standalone UV-Vis spectroscopy can also be used for quick purity checks and concentration measurements of this compound, especially if its chromophores absorb in the UV-Vis region.

These spectroscopic techniques, individually or in combination, provide comprehensive solutions for addressing the diverse challenges of quality assurance for this compound, from initial structural confirmation to ongoing stability monitoring.

Viii. Future Research Directions and Emerging Paradigms in Depressoside Studies

Deepening Mechanistic Understanding of Biological Activities at Cellular and Molecular Levels

Despite the established antioxidant activity of Depressoside, the precise molecular and cellular mechanisms underlying its biological effects remain largely uncharacterized. Future research will focus on dissecting these intricate pathways.

A key direction involves identifying the specific cellular targets and signaling pathways that this compound modulates. Given its potent superoxide (B77818) radical scavenging activity, investigations could focus on how this compound interacts with and influences cellular redox homeostasis. This includes identifying the specific enzymes, receptors, or other biomolecules that directly bind to this compound or are affected by its presence. For instance, understanding how the pyrogallyl unit contributes to its scavenging efficiency could lead to the discovery of novel redox-sensitive targets. wikipedia.orguni-goettingen.de

Further research should explore its impact on well-known intracellular signaling cascades implicated in oxidative stress responses, inflammation, and other cellular processes where iridoid glucosides typically exert their effects. This may involve examining its influence on pathways such as the NF-κB pathway, Mitogen-Activated Protein Kinase (MAPK) cascades, or the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which are critical regulators of cellular function and are often dysregulated in various pathological conditions. nih.govnih.govnih.gov

Detailed studies into the enzyme-ligand interactions involving this compound are crucial for a comprehensive mechanistic understanding. This research should aim to characterize the binding affinity, kinetics, and structural aspects of this compound's interactions with specific enzymes relevant to its biological activities, such as antioxidant enzymes or those involved in cellular signaling. mitoproteome.orgresearchgate.netnih.gov

Advanced biophysical and structural biology techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC), can be employed to precisely map the binding sites, quantify interaction strengths, and elucidate the conformational changes induced in target proteins upon this compound binding. nih.gov Such insights are fundamental for rational drug design and the development of more potent or selective analogs.

Comprehensive Omics-Based Research for Holistic Biological Understanding

To achieve a holistic understanding of this compound's effects within complex biological systems, integrating various omics technologies is essential. These approaches provide a broad, unbiased view of molecular changes induced by the compound.

Future research should incorporate comprehensive omics studies to map the global molecular responses to this compound.

Proteomics: This involves identifying and quantifying changes in protein expression profiles in biological samples (e.g., cells, tissues, or biofluids) following exposure to this compound. Proteomic analysis can reveal the proteins whose levels are altered, providing clues about the cellular processes and pathways affected by the compound. uni-goettingen.de

Metabolomics: Analyzing the complete set of small-molecule metabolites within a biological system in response to this compound treatment can uncover shifts in metabolic pathways. This can help identify novel biomarkers of this compound's activity, elucidate its role in metabolic regulation, and provide functional interpretations of proteomic findings. uni-goettingen.de

Interactomics: Investigating the complex networks of protein-protein and protein-metabolite interactions that are modulated by this compound will provide a systems-level understanding of its biological impact. This can reveal previously unrecognized molecular hubs or regulatory circuits through which this compound exerts its effects, offering a more complete picture of its mechanism of action. uni-goettingen.de

Advanced Synthetic and Biosynthetic Approaches for Analog Generation

Given that this compound is a natural product, developing efficient and sustainable methods for its production and the generation of novel analogs is a crucial area for future research. This will enable broader pharmacological exploration and potential therapeutic development.

Advanced synthetic and biosynthetic strategies are paramount for overcoming the challenges associated with the isolation of natural products from their native sources, which often yield low quantities.

Combinatorial Biosynthesis: This approach involves genetically engineering microbial or plant hosts to manipulate and reconfigure the biosynthetic pathways of iridoids, including this compound. By "permuting and combining" different enzymatic modules from related biosynthetic gene clusters, researchers can create a diverse library of this compound analogs. This strategy holds the promise of generating novel structures with potentially enhanced bioactivity, improved stability, or better pharmacokinetic properties, thereby expanding the chemical space for drug discovery. A deep understanding of the native iridoid biosynthetic pathway in Gentiana species is essential for successful implementation.

Chemoenzymatic Synthesis: This hybrid approach combines the strengths of chemical synthesis with the high specificity and efficiency of enzymatic catalysis. For this compound, chemoenzymatic synthesis could involve using enzymes to perform challenging steps, such as stereoselective glycosylation or complex functional group transformations, within a broader chemical synthesis route. This strategy offers a powerful means to produce this compound and its derivatives more efficiently, sustainably, and with precise control over stereochemistry, overcoming limitations inherent in purely chemical or biological production methods.

Data Table: this compound Antioxidant Activity

| Compound | Activity against Superoxide Radicals (IC50) | Key Structural Feature |

| This compound | 45.5 μmol L⁻¹ wikipedia.orguni-goettingen.denih.gov | Pyrogallyl unit wikipedia.orguni-goettingen.de |

| Other compounds | >900 μmol L⁻¹ wikipedia.orguni-goettingen.de | (Not specified) |

Development of High-Throughput Screening Assays for this compound Derivatives

The advancement of this compound research necessitates the development of high-throughput screening (HTS) assays to efficiently identify novel derivatives with enhanced bioactivity or improved pharmacological profiles. HTS is a drug discovery process that enables the rapid, automated testing of millions of chemical and biological compounds against specific targets. bmglabtech.comwikipedia.org This approach is critical for accelerating the identification of "hits" or "leads" by quickly screening large-scale compound libraries in a cost-effective manner. bmglabtech.com

The design and implementation of HTS assays require a multidisciplinary approach, integrating expertise from biology, chemistry, engineering, and informatics. nih.gov Key considerations include assay plate preparation, reaction observation, automation systems, and robust data acquisition and handling. wikipedia.org For this compound, HTS assays could be designed to screen for specific enzymatic activities, receptor binding, or cellular responses related to its known antioxidative properties or other potential bioactivities. While HTS is effective for identifying lead compounds, it typically does not assess properties like toxicity or bioavailability, which require further investigation in the drug discovery pipeline. bmglabtech.com

Exploration of Novel Bioactivities and Therapeutic Applications beyond Current Scope

Beyond its established antioxidative activity, future research should focus on uncovering novel bioactivities and expanding the therapeutic applications of this compound. Natural products, including plant-derived compounds like this compound, serve as significant reservoirs for new therapeutic agents. nih.gov The current understanding of this compound highlights its potent superoxide radical scavenging activity, with an IC50 value of 45.5 μmol L−1, which is notably higher than other co-extracted compounds. researchgate.net This intrinsic property suggests potential in conditions related to oxidative stress.

Future studies could explore this compound's potential in areas such as:

Anti-inflammatory effects : Given its antioxidative nature, this compound might modulate inflammatory pathways.

Neuroprotective properties : Oxidative stress is implicated in neurodegenerative diseases, making this compound a candidate for investigation in this field.

Anticancer activity : Natural compounds are often screened for their ability to inhibit cancer cell proliferation or induce apoptosis. nih.gov

Antimicrobial or antiviral effects : Many plant-derived compounds exhibit such properties.

This exploration would involve a combination of in vitro assays, cellular models, and potentially in vivo studies to elucidate the mechanisms of action and identify specific therapeutic targets.

Table 1: this compound's Superoxide Radical Scavenging Activity

| Bioactivity | IC50 Value (μmol L−1) | Reference |

| Superoxide Radical Scavenging | 45.5 | researchgate.net |

Application of Computational Chemistry and in silico Modeling

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, offering efficient and cost-effective ways to gain molecular-level insights and predict compound behavior. bbau.ac.inbioascent.comrgdiscovery.com These methods can significantly reduce research and development costs and time by guiding experimental efforts and prioritizing promising compounds. bioascent.comrgdiscovery.com

Molecular Docking and Dynamics Simulations for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a target protein, aiming to form a stable complex. mdpi.com This method helps in understanding how this compound might interact with specific biological targets at an atomic level, including the identification of binding sites and key intermolecular interactions suchs as hydrogen bonds. researchgate.netunair.ac.id While docking provides initial insights into binding poses and approximate binding affinities, it often simplifies molecular flexibility. mdpi.com

Molecular dynamics (MD) simulations complement docking by simulating the dynamic behavior of molecules in a given environment over time. researchgate.netnih.gov MD simulations can assess the stability of ligand-receptor interactions, providing crucial information that static docking cannot. unair.ac.id By observing how this compound and its potential targets interact in a more realistic, flexible environment, researchers can refine binding pose predictions and gain a deeper understanding of the molecular mechanisms underlying its bioactivity. nih.govespublisher.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach that establishes a mathematical relationship between the chemical structure of compounds and their biological activity. semanticscholar.orgnih.gov By analyzing a dataset of this compound derivatives with known activities, QSAR models can identify specific structural features or molecular descriptors that are critical for modulating a particular biological effect. nih.govmdpi.com

The development of QSAR models involves defining a prediction goal, preparing relevant data, selecting molecular descriptors (numerical values describing molecular properties), and training a model using machine learning methods. optibrium.com These models can then be used to predict the activity of new, untested this compound derivatives, guiding the design of more potent or selective compounds. semanticscholar.orgoptibrium.com Rigorous validation, including external validation and applicability domain checks, is essential to ensure the predictivity and reliability of QSAR models. semanticscholar.org

Integration with Ethnobotanical Knowledge for Guided Discovery

Ethnobotanical knowledge, rooted in traditional medicine practices, has historically been a cornerstone for natural product discovery, leading to the identification of numerous key pharmaceuticals. researchgate.netnih.gov this compound itself is extracted from Gentiana urnula Harry Sm, a plant recognized in traditional Chinese medicine for treating various ailments, including jaundice, gastrointestinal ulcers, and influenza. researchgate.net

Integrating this traditional wisdom with modern scientific methodologies can significantly enhance the discovery process for this compound and its analogs. By analyzing ethnobotanical patterns and convergent uses of medicinal plants across cultures, researchers can generate high-confidence hypotheses for drug discovery. nih.gov This integration can guide targeted isolation and screening efforts, prioritizing plant species or extracts known for similar therapeutic uses, thereby streamlining the search for novel this compound-like compounds or new applications for this compound itself. researchgate.netnih.gov

Sustainability and Scalable Production of this compound via Biotechnology

As the therapeutic potential of this compound becomes clearer, ensuring its sustainable and scalable production is paramount. Traditional extraction from plants can be resource-intensive and environmentally impactful, especially for compounds found in low concentrations. Biotechnology, particularly "white biotechnology" or industrial biotechnology, offers a promising pathway for sustainable manufacturing. sustainability-directory.cominteresjournals.orgidtechex.comscientificsearch.com

White biotechnology leverages engineered biological systems, such as microbial cell factories (e.g., bacteria, yeast, fungi), for the industrial production of chemicals. idtechex.com This approach provides several advantages over conventional chemical synthesis or direct plant extraction:

Reduced environmental footprint : Lower energy consumption, minimized waste generation, and reduced greenhouse gas emissions. interesjournals.orgidtechex.com

Renewable feedstocks : Utilization of agricultural byproducts or other renewable biomass. sustainability-directory.comidtechex.com

Scalability : Potential for large-scale production in bioreactors, independent of seasonal or geographical limitations. idtechex.comweforum.org

Enhanced efficiency : Metabolic engineering and synthetic biology can optimize pathways for higher yields and purer products. sustainability-directory.comidtechex.com

Future research could focus on identifying the biosynthetic pathway of this compound in Gentiana urnula and then transferring the genes responsible for its production into suitable microbial hosts. This would enable the biotechnological production of this compound, ensuring a sustainable, consistent, and potentially more cost-effective supply for research and therapeutic development.

Q & A

Q. What experimental designs are recommended for isolating Depressoside from natural sources, and how can purity be validated?

Methodological Answer:

- Extraction Protocols : Use gradient solvent systems (e.g., ethanol-water mixtures) optimized via HPLC-DAD to track this compound yield .

- Purification : Combine column chromatography (silica gel or Sephadex LH-20) with preparative HPLC. Validate purity using NMR (¹H/¹³C) and LC-MS/MS to confirm molecular weight and fragmentation patterns .

- Critical Considerations : Include negative controls (e.g., plant material without this compound) and triplicate runs to assess reproducibility.

Q. What in vitro assays are most reliable for preliminary screening of this compound’s neuroprotective effects?

Methodological Answer:

- Cell Models : Use primary hippocampal neurons or SH-SY5Y cells under oxidative stress (H₂O₂ or rotenone-induced damage). Measure viability via MTT assay and apoptosis via caspase-3 activity .

- Biomarkers : Quantify BDNF, TNF-α, and ROS levels using ELISA and fluorescence probes (e.g., DCFH-DA) .

- Data Interpretation : Normalize results to positive controls (e.g., fluoxetine) and account for solvent cytotoxicity via dose-response curves .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic (PK) studies be resolved?

Methodological Answer:

- PK Study Design : Use crossover trials in rodent models with standardized doses (e.g., 10–50 mg/kg, oral vs. intravenous). Monitor plasma levels via LC-MS/MS at timed intervals .

- Confounding Factors : Control for diet (e.g., fasting vs. fed states), gut microbiota variations, and hepatic metabolism using cytochrome P450 inhibitors .

- Data Reconciliation : Apply population pharmacokinetic modeling (NONMEM) to identify covariates (e.g., age, sex) influencing bioavailability .

Q. What statistical approaches are optimal for analyzing dose-dependent efficacy vs. toxicity in this compound studies?

Methodological Answer:

- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism. Calculate EC₅₀ (efficacy) and LD₅₀ (toxicity) .

- Safety Margins : Compute therapeutic index (LD₅₀/EC₅₀) and use ANOVA with post-hoc Tukey tests to compare treatment groups .

- Machine Learning : Apply random forest models to predict toxicity thresholds based on molecular descriptors (e.g., logP, polar surface area) .

Q. How can researchers address gaps in understanding this compound’s mechanism of action in depression-related pathways?

Methodological Answer: